3,6-Bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]benzene-1,2-diol
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Overview
Description
3,6-Bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]benzene-1,2-diol: is a synthetic organic compound known for its antioxidant properties. It is characterized by the presence of two hydroxyl groups on a benzene ring, which are substituted with bulky tert-butyl groups and hydroxyphenylmethyl groups. This structure imparts significant steric hindrance, enhancing its stability and making it an effective radical scavenger.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]benzene-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-ditert-butyl-4-hydroxybenzaldehyde and benzene-1,2-diol.
Condensation Reaction: The aldehyde group of 3,5-ditert-butyl-4-hydroxybenzaldehyde undergoes a condensation reaction with the hydroxyl groups of benzene-1,2-diol in the presence of a base such as sodium hydroxide.
Reaction Conditions: The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the condensation process.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle significant quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents in the presence of a catalyst.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Substitution Products: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry:
Antioxidants: The compound is widely used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Stabilizers: It acts as a stabilizer in various chemical formulations to enhance shelf life and stability.
Biology:
Enzyme Inhibition: It is studied for its potential to inhibit enzymes involved in oxidative stress pathways.
Cellular Protection: Research indicates its role in protecting cells from oxidative damage.
Medicine:
Pharmaceuticals: The compound is explored for its potential therapeutic applications in treating diseases related to oxidative stress, such as neurodegenerative disorders.
Industry:
Plastics and Rubbers: Used as an additive in the manufacturing of plastics and rubbers to enhance their durability and resistance to oxidation.
Cosmetics: Incorporated in cosmetic formulations for its antioxidant properties to protect skin from oxidative damage.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. The mechanism involves:
Radical Scavenging: The hydroxyl groups donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage.
Stabilization: The bulky tert-butyl groups provide steric hindrance, stabilizing the compound and enhancing its effectiveness as an antioxidant.
Pathways Involved: It interacts with oxidative stress pathways, inhibiting the formation of reactive oxygen species (ROS) and protecting cellular components from oxidative damage.
Comparison with Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid
- 1,6-Hexanediol bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
- 3,5-Di-tert-butyl-4-hydroxyanisole
Comparison:
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Similar antioxidant properties but lacks the additional hydroxyl groups on the benzene ring.
- 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Shares antioxidant activity but differs in the presence of a propionic acid group.
- 1,6-Hexanediol bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]: Similar in structure but contains a hexanediol linker, enhancing its application in polymer chemistry.
- 3,5-Di-tert-butyl-4-hydroxyanisole: Similar antioxidant properties but with a methoxy group instead of hydroxyl groups, affecting its solubility and reactivity.
This detailed article provides a comprehensive overview of 3,6-Bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]benzene-1,2-diol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3,6-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]benzene-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50O4/c1-33(2,3)25-17-21(18-26(31(25)39)34(4,5)6)15-23-13-14-24(30(38)29(23)37)16-22-19-27(35(7,8)9)32(40)28(20-22)36(10,11)12/h13-14,17-20,37-40H,15-16H2,1-12H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOWLBJDEOAEJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=C(C(=C(C=C2)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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